N-cycloheptyl-2-(tetrazol-1-yl)acetamide
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Overview
Description
N-cycloheptyl-2-(tetrazol-1-yl)acetamide is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their unique properties, including significant thermal stability and high nitrogen content. These properties make them valuable in various applications, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-2-(tetrazol-1-yl)acetamide typically involves the heterocyclization reaction of primary amines, orthoesters, and azidesThe reaction conditions are relatively mild, and the yields are generally high, ranging from 85% to 95% .
Industrial Production Methods
Industrial production of tetrazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-2-(tetrazol-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions can produce a variety of substituted tetrazole compounds.
Scientific Research Applications
N-cycloheptyl-2-(tetrazol-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex tetrazole derivatives.
Medicine: Explored as a potential drug candidate due to its unique pharmacokinetic profile and stability.
Mechanism of Action
The mechanism of action of N-cycloheptyl-2-(tetrazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, tetrazole derivatives are known to inhibit enzymes such as cytochrome P450, which plays a crucial role in drug metabolism . The compound’s effects are mediated through its binding to these enzymes, leading to the inhibition of their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-cycloheptyl-2-phenyl-2-(1H-tetrazol-1-yl)acetamide
- N-cycloheptyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide
Uniqueness
N-cycloheptyl-2-(tetrazol-1-yl)acetamide stands out due to its specific cycloheptyl group, which imparts unique steric and electronic properties. This makes it distinct from other tetrazole derivatives and can influence its reactivity and biological activity.
Properties
IUPAC Name |
N-cycloheptyl-2-(tetrazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O/c16-10(7-15-8-11-13-14-15)12-9-5-3-1-2-4-6-9/h8-9H,1-7H2,(H,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVNBBSKLIRZJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN2C=NN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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